
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine is an organic compound with the molecular formula C8H13N3. It is a chiral diamine, meaning it has two amine groups and exists in two enantiomeric forms. This compound is notable for its use as a bidentate ligand in coordination chemistry, where it forms complexes with metal ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine typically involves the reaction of 2-bromopyridine with ®-1,2-diaminopropane. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like ethanol. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the amine group.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through the ammonolysis of 1,2-dichloropropane with ammonia. This method allows for the use of waste chloro-organic compounds to form useful amines using inexpensive and readily available ammonia .
Chemical Reactions Analysis
Types of Reactions
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Bases like potassium carbonate or sodium hydroxide are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted diamines depending on the nucleophile used.
Scientific Research Applications
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a bidentate ligand in coordination chemistry to form complexes with metal ions
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of (2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating to metal ions through its two amine groups. This coordination can alter the electronic properties of the metal ion, making it more or less reactive in catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: A simpler chiral diamine with similar coordination properties.
Ethylenediamine: Another bidentate ligand commonly used in coordination chemistry.
1,3-Diaminopropane: A structural isomer with different coordination properties.
Uniqueness
(2R)-N~1~-(Pyridin-2-yl)propane-1,2-diamine is unique due to the presence of the pyridine ring, which enhances its ability to form stable complexes with metal ions. This makes it particularly useful in catalytic applications where strong and selective coordination is required .
Properties
CAS No. |
197964-77-5 |
|---|---|
Molecular Formula |
C8H13N3 |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(2R)-1-N-pyridin-2-ylpropane-1,2-diamine |
InChI |
InChI=1S/C8H13N3/c1-7(9)6-11-8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
FXESYRVBOSQTDD-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](CNC1=CC=CC=N1)N |
Canonical SMILES |
CC(CNC1=CC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one](/img/structure/B12573954.png)
![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde](/img/structure/B12573983.png)
![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)
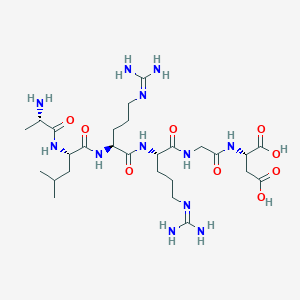
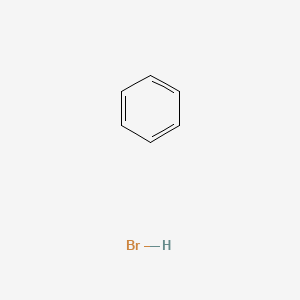
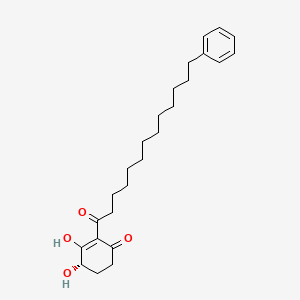
![4-[(Butan-2-yl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B12574043.png)
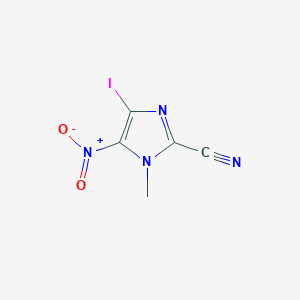
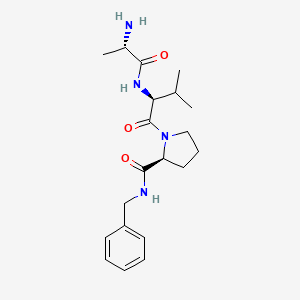
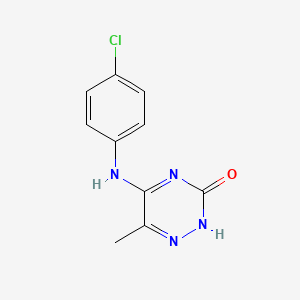
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
